1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate
Brand Name: Vulcanchem
CAS No.: 103637-50-9
VCID: VC20741974
InChI: InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2
SMILES: C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
Molecular Formula: C32H26O8
Molecular Weight: 538.5 g/mol

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate

CAS No.: 103637-50-9

Cat. No.: VC20741974

Molecular Formula: C32H26O8

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate - 103637-50-9

CAS No. 103637-50-9
Molecular Formula C32H26O8
Molecular Weight 538.5 g/mol
IUPAC Name 1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Standard InChI InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2
Standard InChI Key KQVIDCCKLYDABT-UHFFFAOYSA-N
SMILES C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
Canonical SMILES C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O

Chemical Structure and Properties

Molecular Structure

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate features a complex structure built around a 2-propyl acrylate backbone. The molecule contains two 4-benzoyl-3-hydroxyphenoxy groups attached at the 1 and 3 positions of the propyl chain, with the acrylate group connected to the central carbon. This structural arrangement results in a molecule with multiple reaction sites and functional groups that contribute to its chemical versatility. The presence of aromatic rings from the benzoyl and phenoxy groups contributes to the compound's structural rigidity and potential for π-π interactions. The hydroxyl groups positioned on the phenoxy rings introduce potential for hydrogen bonding and further reactivity, which can significantly influence the compound's physical properties and chemical behavior in various applications.

Physical Properties

Based on its structural components, 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate likely exists as a viscous liquid or crystalline solid at room temperature. The multiple aromatic rings and hydroxyl groups would contribute to intermolecular forces that influence its melting point, boiling point, and solubility characteristics. The compound's molecular weight is relatively high due to the presence of multiple aromatic rings and functional groups, which would affect its physical handling properties. Solubility properties would likely show good compatibility with organic solvents such as acetone, ethyl acetate, and various alcohols, while exhibiting limited solubility in water due to its predominantly hydrophobic character despite the presence of hydroxyl groups.

Chemical Reactivity

The chemical reactivity of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate is dominated by several key functional groups. The acrylate group (CH₂=CHCOO-) provides sites for addition polymerization, making this compound potentially useful in UV-curing applications. The benzoyl groups (Ph-CO-) can participate in photochemical reactions, potentially serving as photoinitiators when exposed to appropriate wavelengths of light. The hydroxyl groups (-OH) on the phenoxy rings introduce sites for hydrogen bonding and potential crosslinking reactions with appropriate complementary functional groups. This multifunctional character makes the compound versatile in formulation chemistry, particularly in systems requiring both photoreactivity and multiple crosslinking mechanisms.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate would likely involve multiple steps employing established organic chemistry techniques. A potential synthetic route might begin with the preparation of 4-benzoyl-3-hydroxyphenol derivatives, which could then be coupled with a 1,3-dihalogenated 2-propyl acrylate or similar precursor. The synthesis would require careful control of reaction conditions to achieve selective functionalization at the desired positions. Protection and deprotection strategies might be necessary to manage the reactivity of the hydroxyl groups during the various synthetic steps. Purification techniques such as column chromatography, recrystallization, or distillation would likely be employed to obtain the final product with the required purity for specialized applications.

Alternative Synthesis Pathways

Applications in Polymer Science

Photopolymerization Systems

The structure of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate suggests significant potential in photopolymerization applications. The combination of acrylate functionality with benzoyl groups makes it potentially valuable in UV-curable systems. When exposed to ultraviolet light, the benzoyl groups can generate free radicals that initiate polymerization of the acrylate moieties, resulting in rapid hardening or curing of appropriate formulations. This self-initiating character could be particularly valuable in applications requiring rapid curing without additional photoinitiators. The presence of hydroxyl groups could also contribute to the adhesion properties of resulting polymers, potentially enhancing binding to polar substrates and improving coating performance on challenging surfaces.

Crosslinking Applications

The multifunctional nature of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate makes it a potential crosslinking agent in polymer formulations. The combination of acrylate groups for chain polymerization and hydroxyl groups for condensation reactions could allow participation in multiple crosslinking mechanisms simultaneously. This versatility could be valuable in creating polymer networks with enhanced mechanical properties, thermal stability, and chemical resistance. In specialized coating applications, this dual-mechanism crosslinking capability could contribute to the development of highly durable protective layers with enhanced scratch resistance, chemical resistance, and weatherability properties that are critical in demanding environments.

Specialty Coating Formulations

In the field of specialty coatings, 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate could serve as a key component in formulations requiring both rapid curing and excellent physical properties. The structural features of this compound suggest potential applications in scratch-resistant coatings, as indicated by related patents on UV-curable scratch-resistant lacquers with polymerizing thickeners. The combination of photoreactivity and multiple functional groups could contribute to the development of coatings with superior hardness, adhesion, and durability. The aromatic content of the molecule might also contribute to enhanced UV stability of the resulting polymers, potentially extending the service life of coatings exposed to outdoor conditions.

Industrial Applications

Electronic Materials

Analytical Characterization

Spectroscopic Analysis

Characterization of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate would typically involve multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and potentially 2D techniques, would provide detailed information about the compound's structure and purity. Infrared (IR) spectroscopy would be valuable for confirming the presence of key functional groups, with characteristic absorptions expected for the hydroxyl, carbonyl, and unsaturated groups. Ultraviolet-visible (UV-Vis) spectroscopy would be particularly informative given the compound's aromatic and benzoyl groups, which typically exhibit strong absorption in the ultraviolet region. Mass spectrometry would provide confirmation of the molecular weight and potential information about fragmentation patterns that could further verify the structural arrangement.

Thermal Analysis

Thermal analysis techniques would be essential for characterizing the behavior of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate in various applications. Differential Scanning Calorimetry (DSC) would provide information about phase transitions, polymerization exotherms, and potential crystallinity. Thermogravimetric Analysis (TGA) would offer insights into thermal stability and decomposition pathways, which would be relevant for processing conditions and high-temperature applications. Dynamic Mechanical Analysis (DMA) of polymers derived from this compound would provide valuable information about viscoelastic properties, glass transition temperatures, and mechanical performance across different temperature ranges and frequencies, all critical parameters for engineering applications of resulting materials.

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